molecular formula C12H21N3O B13304844 1-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

1-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Cat. No.: B13304844
M. Wt: 223.31 g/mol
InChI Key: ISIKNKDYUFIGHY-UHFFFAOYSA-N
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Description

1-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is a compound that features a cyclohexane ring substituted with an amine group and a tert-butyl group, along with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the cyclohexane moiety. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring. The cyclohexane ring can then be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, thereby optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction of the oxadiazole ring can produce various heterocyclic compounds.

Scientific Research Applications

1-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxadiazole ring and the cyclohexane ring allows for a wide range of interactions with molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

InChI

InChI=1S/C12H21N3O/c1-11(2,3)9-14-10(16-15-9)12(13)7-5-4-6-8-12/h4-8,13H2,1-3H3

InChI Key

ISIKNKDYUFIGHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2(CCCCC2)N

Origin of Product

United States

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